molecular formula C16H25ClN4O3S B2670897 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034601-86-8

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2670897
CAS No.: 2034601-86-8
M. Wt: 388.91
InChI Key: HYGQJNLZUJPCSW-UHFFFAOYSA-N
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Description

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a chlorobenzyl moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the piperidine-sulfonamide intermediate reacts with 4-chlorobenzyl chloride.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Structural Features

The compound features a piperidine ring, a sulfonamide group, and a chlorobenzyl moiety, which contribute to its pharmacological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving membrane permeability.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research indicates that sulfonamide derivatives possess broad-spectrum antimicrobial activity, making this compound a candidate for further development in treating bacterial infections.

Medicinal Chemistry

The compound serves as a valuable building block in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways. Its unique structure allows for modifications that can enhance efficacy and selectivity.

Enzyme Inhibition Studies

Due to its ability to interact with enzyme active sites, this compound is utilized in studies aimed at understanding enzyme kinetics and mechanisms. It can help elucidate the role of specific enzymes in metabolic pathways.

Biological ActivityTest MethodologyObservations
AntitumorMTT AssaySignificant cytotoxicity against cancer cell lines
AntimicrobialDisk DiffusionBroad spectrum activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionKinetic AssaysCompetitive inhibition observed with specific enzymes

Mechanism of Action

The mechanism of action of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
  • 4-((3-(4-methylbenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
  • 4-((3-(4-bromobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Uniqueness

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the benzyl group.

Biological Activity

4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that exhibits various biological activities, primarily related to its role as an enzyme inhibitor and potential therapeutic agent. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a ureido side chain. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C16H23ClN4O2SC_{16}H_{23}ClN_{4}O_{2}S, with a molecular weight of approximately 372.5 g/mol. The structure features:

  • A piperidine ring , which contributes to the compound's basicity and ability to interact with biological targets.
  • A sulfonamide group , known for its role in antibacterial activity and enzyme inhibition.
  • A ureido side chain , which enhances the compound's solubility and binding affinity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including:

  • Carbonic Anhydrases (CAs) : These enzymes are crucial in regulating pH and fluid balance. Sulfonamides are known to inhibit CAs effectively, with some derivatives showing nanomolar affinity for bacterial CAs while being selective over human isoforms .
  • Acetylcholinesterase (AChE) : This enzyme is involved in neurotransmission, and inhibition can lead to increased acetylcholine levels, potentially treating neurodegenerative diseases .

Antibacterial Activity

The compound shows promise as an antibacterial agent. Studies have demonstrated that sulfonamide derivatives can exhibit moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

In vitro assays have reported IC50 values indicating effective inhibition against these pathogens . The mechanism often involves the disruption of folate synthesis pathways in bacteria, a common target for sulfonamide antibiotics.

Case Studies

  • Antibacterial Screening : A study evaluated several piperidine-based sulfonamides for their antibacterial properties. The synthesized compounds were tested against multiple bacterial strains, revealing that some derivatives had IC50 values significantly lower than traditional antibiotics, suggesting enhanced efficacy .
  • Enzyme Binding Studies : Docking studies have shown that the compound can effectively bind to target enzymes such as dihydropteroate synthase, leading to irreversible inhibition of bacterial growth . This highlights its potential as a lead compound for developing new antibacterial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, inhibiting their activity.
  • Steric Effects : The piperidine ring and chlorobenzyl group provide steric hindrance that may enhance binding affinity and selectivity towards specific enzymes .

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique properties:

Compound NameIC50 (µM)Target Enzyme/ActivityNotes
Compound A2.14AChEStrong inhibitor
Compound B21.25UreaseModerate inhibitor
4-Chloro Derivative0.63CAHigh selectivity

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGQJNLZUJPCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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